molecular formula C14H10ClNO B12125068 1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one

1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one

Cat. No.: B12125068
M. Wt: 243.69 g/mol
InChI Key: MLUDUTJZUKOFHA-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one is an organic compound with a molecular formula of C12H8ClNO It is characterized by the presence of a chlorophenyl group and a pyridyl group connected through a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-3-(4-pyridyl)-2-propene-1-one
  • 1-(4-Methylphenyl)-3-(4-pyridyl)-2-propene-1-one
  • 1-(4-Nitrophenyl)-3-(4-pyridyl)-2-propene-1-one

Uniqueness: 1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-3-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C14H10ClNO/c15-13-4-2-12(3-5-13)14(17)6-1-11-7-9-16-10-8-11/h1-10H/b6-1+

InChI Key

MLUDUTJZUKOFHA-LZCJLJQNSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC=NC=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.